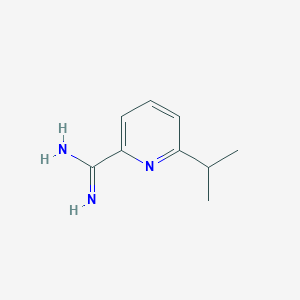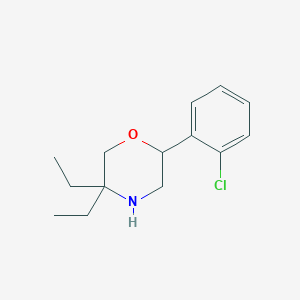
1H-Pyrrol-3-ylmethanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrol-3-ylmethanethiol is a heterocyclic organic compound that features a pyrrole ring substituted with a methanethiol group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Pyrrol-3-ylmethanethiol can be synthesized through several methods. One common approach involves the reaction of pyrrole with formaldehyde and hydrogen sulfide under acidic conditions. Another method includes the use of thiol-containing reagents in the presence of a base to introduce the methanethiol group onto the pyrrole ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrrol-3-ylmethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, sulfides.
Substitution: Halogenated pyrroles, sulfonylated pyrroles.
Aplicaciones Científicas De Investigación
1H-Pyrrol-3-ylmethanethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrol-3-ylmethanethiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. Additionally, the pyrrole ring can participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
1H-Pyrrol-3-ylmethanethiol can be compared with other pyrrole derivatives, such as:
1H-Pyrrol-2-ylmethanethiol: Similar structure but with the methanethiol group at the 2-position.
1H-Pyrrol-3-ylmethylamine: Contains an amine group instead of a thiol group.
1H-Pyrrol-3-ylmethanol: Features a hydroxyl group in place of the thiol group.
Uniqueness: this compound is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thiol group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug design.
Propiedades
Fórmula molecular |
C5H7NS |
|---|---|
Peso molecular |
113.18 g/mol |
Nombre IUPAC |
1H-pyrrol-3-ylmethanethiol |
InChI |
InChI=1S/C5H7NS/c7-4-5-1-2-6-3-5/h1-3,6-7H,4H2 |
Clave InChI |
RCKZDHHYTMBSCM-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC=C1CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[Allyl-(2-methoxy-phenyl)-sulfamoyl]-benzoic acid](/img/structure/B13079124.png)
![6-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13079128.png)
![5-Bromo-1-[(oxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13079130.png)






![7-Ethyl-2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13079186.png)




